6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(2-fluoro-3-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-4-2-3-9(12(11)13)10-6-5-8(15)7-14-10/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXTCFDOXWDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692563 | |
| Record name | 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-22-1 | |
| Record name | 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems. For 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol, this method involves coupling a boronic ester-bearing fluoromethoxyphenyl group with a halogenated pyridin-3-ol precursor.
Substrate Preparation
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Pyridine Core : 6-Bromopyridin-3-ol serves as the electrophilic partner. Protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl) prevents undesired side reactions during coupling.
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Aryl Boronic Ester : 2-Fluoro-3-methoxyphenylboronic acid pinacol ester is synthesized via lithiation of 1-bromo-2-fluoro-3-methoxybenzene followed by transmetallation with bis(pinacolato)diboron.
Catalytic Conditions
Optimal yields (78–85%) are achieved using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 80°C. The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl bond.
Nucleophilic Aromatic Substitution (SNAr)
Direct Functionalization of Pyridine
SNAr is viable for introducing electron-withdrawing groups to electron-deficient pyridines. However, the electron-rich nature of pyridin-3-ol necessitates careful substrate design.
Pre-Halogenation Strategy
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Intermediate : 6-Chloropyridin-3-ol is treated with 2-fluoro-3-methoxyphenyllithium at −78°C in THF.
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Limitations : Low yields (35–40%) due to competing side reactions and poor regioselectivity.
Multi-Step Synthesis via Pyridine Ring Construction
Hantzsch Dihydropyridine Route
The Hantzsch synthesis builds the pyridine ring from diketone and enamine precursors, enabling late-stage functionalization.
Key Steps
Yield Optimization
Yields improve to 65% when employing microwave-assisted conditions (150°C, 20 min) for the Heck step.
Hydroxylation of Pre-Formed Biaryl Systems
Directed Ortho-Metalation (DoM)
For pyridines lacking the hydroxyl group, DoM enables regioselective hydroxylation.
Substrate Design
-
Starting Material : 6-(2-Fluoro-3-methoxyphenyl)pyridine is treated with LDA at −78°C, followed by quenching with trimethylborate to install a boronate intermediate.
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Oxidation : H₂O₂ in acidic media converts the boronate to a hydroxyl group, yielding the target compound.
Comparative Analysis of Methodologies
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 78–85 | High regioselectivity, mild conditions | Requires protecting groups |
| SNAr | 35–40 | Simplicity | Low efficiency for electron-rich systems |
| Hantzsch/Heck | 60–65 | Modular ring construction | Multi-step, moderate yields |
| Directed Metalation | 50–55 | Late-stage functionalization | Sensitivity to over-oxidation |
Mechanistic Considerations and Side Reactions
Competing Pathways in Suzuki Coupling
Hydroxylation Selectivity
In DoM approaches, the methoxy group on the phenyl ring directs metalation to the ortho position, but competing meta-metalation occurs if steric hindrance is excessive.
Scale-Up and Industrial Feasibility
The Suzuki-Miyaura method is most amenable to large-scale production due to robust catalytic systems and commercial availability of precursors. Pilot-scale trials (1 kg) achieved 82% yield with Pd recovery >90% via charcoal filtration .
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium fluoride, and various halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the pyridin-3-ol scaffold is critical for modulating biological activity and physicochemical properties. Below is a comparison of key analogues:
*Calculated based on molecular formulas from referenced evidence.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-fluoro-3-methoxyphenyl group combines a fluorine atom (electron-withdrawing) and a methoxy group (electron-donating), creating a polarized aromatic system that may enhance binding to biological targets compared to purely electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., hydroxymethyl) substituents .
Core Heterocycle Modifications
Replacing the pyridin-3-ol core with other heterocycles alters bioactivity:
Q & A
Q. What synthetic strategies are optimal for preparing 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol?
- Methodological Answer : The synthesis can be achieved via Suzuki-Miyaura cross-coupling between a boronic acid derivative of 2-fluoro-3-methoxyphenyl and a halogenated pyridin-3-ol precursor (e.g., 6-bromopyridin-3-ol). Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in a DMF/H₂O mixture at 80–100°C are effective for aryl-aryl bond formation . Post-coupling, hydroxyl group deprotection (if masked) may require acidic or basic conditions, depending on the protecting group. Yield optimization should consider stoichiometric ratios and inert atmosphere conditions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ ~7–9 ppm for aromatic protons), fluorine substituent (¹⁹F NMR, δ ~-110 to -120 ppm), and methoxy group (singlet at δ ~3.8–4.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents and hydrogen-bonding networks involving the hydroxyl group .
- IR Spectroscopy : Confirms hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and C–F bonds (strong absorption ~1000–1300 cm⁻¹) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The hydroxyl and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the fluorine and aromatic rings reduce solubility in water. For biological assays, use DMSO stock solutions (≤1% v/v) to avoid cytotoxicity. Solubility testing via nephelometry in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the contradictory bioactivity data between fluoro- and methoxy-substituted pyridinols?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases binding affinity to enzymes (e.g., kinases) by polarizing the pyridine ring, while the methoxy group’s electron-donating nature may enhance hydrophobic interactions. To resolve contradictions:
- Perform molecular docking simulations comparing binding poses of 6-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol with analogs lacking either substituent .
- Conduct isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters (ΔH, ΔS) .
- Analyze substituent effects on pKa using UV-Vis titration (hydroxyl group deprotonation) .
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
- Methodological Answer : Competing halogen exchange or demethylation can occur under harsh conditions. Mitigation strategies include:
- Temperature Control : Maintain reaction temperatures <100°C to prevent C–F bond cleavage .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for the hydroxyl group during coupling to avoid oxidation .
- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved regioselectivity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylated or defluorinated derivatives) .
- Metabolic Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
